1-(4-Bromophenyl)-pentane-1,5-diol
Description
1-(4-Bromophenyl)-pentane-1,5-diol is a diol derivative featuring a pentane-1,5-diol backbone substituted with a 4-bromophenyl group at the 1-position. For example, compounds like 1-(4-bromophenyl)-1,4-pentanedione (a diketone intermediate) have been synthesized using NaOH-mediated reactions under controlled conditions .
Properties
Molecular Formula |
C11H15BrO2 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-(4-bromophenyl)pentane-1,5-diol |
InChI |
InChI=1S/C11H15BrO2/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7,11,13-14H,1-3,8H2 |
InChI Key |
QSTQWKKLJVAEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCCCO)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Aromatic Substitutions
3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)pentane-1,5-diol ():
This compound shares the pentane-1,5-diol backbone but substitutes the 1-position with a 5-methylfuran-2-yl group and the 3-position with a 4-bromophenyl group. The furan ring introduces polarity and hydrogen-bonding capacity, contrasting with the purely hydrophobic bromophenyl group in the target compound. The stereochemical isomer ratio (1:0.67) and yield (78%) suggest that substitution patterns significantly impact synthetic efficiency and stereoselectivity .
Functional Analogs: Diols with Varying Substituents
- Pentane-1,5-diol (): The parent diol lacks aromatic substituents and is widely used as a percutaneous absorption enhancer. Studies show it increases drug penetration by 5–10× compared to controls, with low irritation risk (LD50 in rats: 5.89 g/kg) .
Propane-1,2-diol ():
A shorter-chain diol with less lipophilicity (logP ~ -0.92 vs. pentane-1,5-diol’s logP ~ 0.12). Comparative studies show pentane-1,5-diol outperforms propane-1,2-diol as an absorption enhancer (e.g., 5% pentane-1,5-diol increased terbinafine absorption 5× vs. control, while propane-1,2-diol showed weaker effects) .
Fluorinated Diol Derivatives ():
Fluorinated pentane-1,5-diol derivatives exhibit strong correlations between logKp (skin permeability) and logPOW (octanol-water partition coefficient). For example:
- Single-position fluorinated diols : r² = 0.97
- Skipped fluorination motifs : r² = 0.95
The bromophenyl group, being bulkier and more lipophilic than fluorine, may further amplify logPOW and skin permeability but could reduce aqueous solubility .
Key Data Tables
Table 1: Physicochemical Properties of Selected Diols
| Compound | logP | Water Solubility | Skin Permeability (logKp) |
|---|---|---|---|
| Pentane-1,5-diol | 0.12 | High | -2.1 (baseline) |
| 1-(4-Bromophenyl)-pentane-1,5-diol* | ~2.5† | Moderate | Estimated -1.5 to -1.8‡ |
| Propane-1,2-diol | -0.92 | Very High | -3.0 |
*Predicted based on bromophenyl substituent effects. ‡Extrapolated from fluorinated analogs in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
